2-((2-Amino-2-carboxyethyl)dithio)benzoic acid
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Overview
Description
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoic acid moiety linked to a dithio group, which is further connected to an amino acid derivative. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with thiocarbamoyl chloride in the presence of a strong catalyst such as bis(dibenzylideneacetone)palladium(0) to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the amino and carboxyethyl groups .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce reaction time. These methods are designed to be operationally simple and environmentally friendly, utilizing commercially available reagents and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfide-linked dimers, while reduction yields the free thiol form of the compound .
Scientific Research Applications
2-((2-Amino-2-carboxyethyl)dithio)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithio group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in studying protein function and regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzoic acid and amino acids, such as 2-amino benzoic acid and its derivatives .
Uniqueness
What sets 2-((2-Amino-2-carboxyethyl)dithio)benzoic acid apart is
Properties
CAS No. |
26885-62-1 |
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Molecular Formula |
C10H11NO4S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-[(2-amino-2-carboxyethyl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C10H11NO4S2/c11-7(10(14)15)5-16-17-8-4-2-1-3-6(8)9(12)13/h1-4,7H,5,11H2,(H,12,13)(H,14,15) |
InChI Key |
SYCGYWFLRDXWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SSCC(C(=O)O)N |
Origin of Product |
United States |
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